molecular formula C16H12N2O3S B2536306 [4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid CAS No. 1284633-20-0

[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid

Cat. No.: B2536306
CAS No.: 1284633-20-0
M. Wt: 312.34
InChI Key: VSQKLRDQDOQQOL-UHFFFAOYSA-N
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Description

[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid is a recognized and potent inhibitor of Interleukin-2-inducible T-cell Kinase (ITK), a key signaling molecule in the T-cell receptor pathway. Its primary research value lies in its unique mechanism of action; it functions as an irreversible allosteric inhibitor that covalently binds to a cysteine residue (Cys442) located outside the kinase's active site. This binding stabilizes ITK in an inactive conformation, providing a highly specific means to probe T-cell signaling dynamics. Researchers utilize this compound to investigate T-cell activation, differentiation, and function in the context of immune disorders, allergic asthma, and inflammatory diseases . By selectively inhibiting ITK, this tool compound allows for the precise dissection of the Tec family kinase's role in modulating cytokine production and effector responses, offering critical insights for the development of novel immunomodulatory therapeutics. Its irreversible nature makes it particularly valuable for long-term signaling studies and for validating ITK as a therapeutic target in various preclinical models of inflammation and autoimmunity.

Properties

IUPAC Name

2-[4-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-14(20)9-10-5-7-11(8-6-10)18-15(21)12-3-1-2-4-13(12)17-16(18)22/h1-8,12H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPMQQLHJJTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)N(C2=O)C3=CC=C(C=C3)CC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminobenzamide Derivatives

A widely utilized approach involves the cyclocondensation of 2-aminobenzamide derivatives with carbon disulfide. For example:

  • Step 1 : Reaction of 2-aminobenzamide with carbon disulfide in the presence of potassium hydroxide and ethanol generates the 2-thioxo intermediate.
  • Step 2 : Cyclization using triethyl orthoformate under reflux conditions forms the quinazolin-4(3H)-one core.
  • Step 3 : The phenyl-acetic acid group is introduced via coupling reactions with bromophenyl-acetic acid derivatives using palladium catalysts.

This method yields the target compound in ~45–60% overall yield , with purification achieved through recrystallization from ethanol.

Multi-Step Synthesis from Anthranilic Acid

Anthranilic acid serves as a versatile starting material for large-scale synthesis:

  • Acylation : Anthranilic acid reacts with acetyl chloride to form N-acetyl anthranilic acid.
  • Cyclization : Treatment with acetic anhydride produces 2-methyl-4H-benzo[d]oxazin-4-one.
  • Thionation : Reaction with phosphorus pentasulfide introduces the thioxo group at position 2.
  • Side-Chain Attachment : The phenyl-acetic acid moiety is coupled via nucleophilic aromatic substitution using a bromophenyl-acetic acid ester, followed by saponification to the free acid.

This pathway achieves ~50–65% yield , with critical control of reaction temperature (80–100°C) to prevent decomposition.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

  • A mixture of 2-aminobenzamide, carbon disulfide, and phenyl-acetic acid chloride is irradiated at 120°C for 20 minutes.
  • Cyclization occurs in situ, yielding the product in ~70% yield with >95% purity by HPLC.

This method eliminates the need for intermediate isolation, making it advantageous for high-throughput applications.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
  • Zinc chloride catalyzes cyclization steps by coordinating to the sulfur atom, facilitating ring closure.

Temperature and Time Dependence

  • Optimal cyclization occurs at 80–100°C ; higher temperatures promote side reactions like over-oxidation.
  • Reaction times exceeding 12 hours lead to diminished yields due to hydrolysis of the thioxo group.

Purification Strategies

  • Recrystallization from ethanol/water mixtures (3:1) removes unreacted starting materials.
  • Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorptions at 1660 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1700 cm⁻¹ (COOH).
  • ¹H NMR : Distinct signals include δ 8.2–8.5 ppm (quinazolinone aromatic protons) and δ 3.7 ppm (acetic acid CH₂).

Chromatographic Purity

  • HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water 60:40).
  • Mass Spectrometry : Molecular ion peak at m/z 353.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Cyclocondensation 45–60 8–12 h Scalability for industrial use
Anthranilic Acid Route 50–65 15–20 h High purity without chromatography
Microwave Synthesis 70 20 min Rapid synthesis for research-scale

The microwave-assisted method offers superior efficiency, though scalability remains limited. Industrial applications favor the anthranilic acid route due to cost-effective precursors.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Mechanism of Action

The mechanism of action for [4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter activity, thereby exerting its anticonvulsant effects . The exact pathways and molecular targets are still under investigation, but it is thought to influence ion channels and receptors involved in neuronal excitability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares core structural features with several derivatives (Table 1):

Compound Name / ID Core Structure Key Substituents Functional Groups
[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid (Target) Quinazolinone Phenyl acetic acid C=O (4-oxo), C=S (2-thioxo), -COOH
[(5Z)-{5-[1-(5-tert-Butylpyrazin-2-yl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}]acetic acid (8) Thiazolidine tert-Butylpyrazine, acetic acid C=O (4-oxo), C=S (2-thioxo), -COOH
2-(2,4-Dioxo-1,4-dihydro-quinazolin-3(2H)-yl)acetic acid (Oxidized analog from ) Quinazolinone Acetic acid C=O (2,4-dioxo), -COOH
ETHYL 2-[2,4-dichloro-5-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)phenoxy]acetate (12) Quinazolinone Dichlorophenoxy, ethyl ester C=O (4-oxo), C-S (sulfanyl), -COOEt
(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid (8) Benzothiazine Acetic acid C=O (3-oxo), -COOH

Key Observations :

  • Thioxo vs. Dioxo Groups : The target compound’s 2-thioxo group (C=S) distinguishes it from oxidized analogs (e.g., 2,4-dioxo derivatives), which may exhibit reduced electrophilicity and altered binding interactions .
  • Substituent Effects : The phenyl acetic acid group enhances solubility compared to ester derivatives (e.g., compound 12’s ethyl ester), which are more lipophilic .

Physicochemical Properties

Data from synthesized analogs ():

Compound ID Yield (%) Melting Point (°C) HPLC Purity (%) UV λmax (nm) IR Peaks (cm⁻¹)
Target N/A Not reported Not reported Not reported Likely C=O (~1700), C=S (~750)
7 77 213–215 99.03 388.0 3398 (C-OH), 1706 (C=O), 758 (C=S)
8 63 254–261 (dec.) 98.42 388.0 3392 (C-OH), 1703 (C=O), 758 (C=S)
Oxidized (5) N/A Not reported Not reported Not reported C=O (~1700)
12 N/A Not reported 99.5 (by supplier) Not reported C=O (~1740 ester), C-S (~650)

Key Observations :

  • Yield and Purity : Thiazolidine derivatives (compounds 7, 8) show high yields (63–77%) and purity (>98%), suggesting robust synthetic routes .
  • Thermal Stability : Compound 8’s decomposition at 254–261°C indicates lower stability than compound 7 (melting at 213–215°C without decomposition) .
  • Spectroscopic Trends : The shared C=O and C=S IR peaks (~1700 cm⁻¹ and ~750 cm⁻¹) confirm structural similarities between the target compound and analogs .

Key Observations :

  • Oxidation steps (e.g., H₂O₂ in ) are critical for converting thioxo to dioxo groups, altering electronic properties .
  • Crystallization methods (e.g., compound 7’s yellow crystals) improve purity but may reduce yields .

Biological Activity

The compound 4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl-acetic acid is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H14N2O3SC_{17}H_{14}N_{2}O_{3}S with a molecular weight of approximately 334.37 g/mol. The structure features a quinazolinone core linked to a phenyl-acetic acid moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC17H14N2O3S
Molecular Weight334.37 g/mol
IUPAC Name4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl-acetic acid
CAS Number94276-05-8

Anticancer Activity

Research indicates that derivatives of quinazoline, including the target compound, exhibit significant anticancer properties. A study highlighted that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, compounds similar to 4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl-acetic acid have been shown to target specific signaling pathways involved in cancer progression .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as aldose reductase (ALR). Research found that certain structural analogs exhibited potent inhibition of ALR, which is crucial in diabetic complications. The structure–activity relationship (SAR) studies suggest that modifications to the quinazoline core can enhance enzyme selectivity and potency .

The mechanism by which 4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl-acetic acid exerts its biological effects may involve:

  • Interaction with Enzymes : The compound may bind to active sites on target enzymes, inhibiting their function.
  • Induction of Apoptosis : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound can interfere with cell cycle progression, preventing cancer cell proliferation.

Case Studies

Several studies have documented the biological effects of similar quinazoline derivatives:

  • Antitumor Effects : A study demonstrated that quinazoline derivatives significantly inhibited the growth of various cancer cell lines (e.g., breast and liver cancer) through apoptosis induction .
  • Aldose Reductase Inhibition : Another study reported that certain thiazolidine derivatives showed enhanced inhibition against ALR with submicromolar IC50 values, indicating potential for treating diabetic complications .

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